molecular formula C8H5BrFN3S B13683117 2-Amino-5-(2-bromo-4-fluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(2-bromo-4-fluorophenyl)-1,3,4-thiadiazole

Cat. No.: B13683117
M. Wt: 274.12 g/mol
InChI Key: SAFDRPQNSLVABQ-UHFFFAOYSA-N
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Description

2-Amino-5-(2-bromo-4-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a 2-bromo-4-fluorophenyl group at position 5 and an amino group at position 2. The bromine and fluorine atoms on the phenyl ring introduce steric and electronic effects that modulate its physicochemical and biological properties.

Properties

Molecular Formula

C8H5BrFN3S

Molecular Weight

274.12 g/mol

IUPAC Name

5-(2-bromo-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5BrFN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

SAFDRPQNSLVABQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles generally involves:

  • Formation of the 1,3,4-thiadiazole ring from appropriate precursors such as thiosemicarbazide and carboxylic acids or their derivatives.
  • Introduction of the aryl substituent at the 5-position, either by using substituted carboxylic acids or by post-ring-formation halogenation/bromination of the phenyl ring.

For the target compound, the 2-bromo-4-fluorophenyl substituent requires either the use of 2-bromo-4-fluorobenzoic acid as a starting material or selective bromination of a 4-fluorophenyl-substituted thiadiazole intermediate.

Solid-Phase Synthesis of 2-Amino-5-Aryl-1,3,4-thiadiazoles

A patented method (CN103936691A) describes a highly efficient solid-phase synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for the preparation of this compound by using the corresponding substituted carboxylic acid (2-bromo-4-fluorobenzoic acid):

Step Reagents and Conditions Description
1 Thiosemicarbazide (1 mol), 2-bromo-4-fluorobenzoic acid (1–1.2 mol), Phosphorus pentachloride (1–1.2 mol) Add to dry reaction vessel; grind at room temperature until complete reaction; stand to obtain crude product
2 Alkaline solution (to pH 8–8.2) Add to crude product; filter mixture; dry filter cake
3 Recrystallization Purify product to obtain this compound

This method is characterized by:

  • Solid-phase grinding reaction at ambient temperature.
  • Mild reaction conditions with low toxicity reagents.
  • High yield (>91%) and simple post-reaction processing.
  • Economical and scalable synthesis suitable for industrial application.

This approach leverages the direct cyclization of thiosemicarbazide with the substituted carboxylic acid in the presence of phosphorus pentachloride, which acts as a dehydrating agent facilitating ring closure.

Bromination of 2-Amino-5-Aryl-1,3,4-thiadiazole Intermediates

When the starting material is 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, selective bromination at the 2-position of the phenyl ring can yield the desired 2-bromo-4-fluorophenyl product. A detailed method for bromination of 2-amino-5-bromo-1,3,4-thiadiazole (without fluorine) is described in CN114195736B and can be adapted for fluorinated analogs.

Step Reagents and Conditions Description
1. Pretreatment Dissolve 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole in aqueous acid (2–6% mass fraction, preferably 3–5%) Obtain homogeneous solution for reaction
2. Bromination Add bromine dropwise under liquid at ≤10 °C; molar ratio thiadiazole to bromine 1:0.45–0.55 Preliminary reaction to form brominated intermediate
3. Oxidation Add oxidant (e.g., sodium hypochlorite) in mass ratio 1:25–45 relative to product at 20–25 °C Promote complete bromination and oxidation
4. Alkali Treatment Adjust pH to ~6.5 with 5% NaOH at 0 °C; stir for 1 hour Neutralize and precipitate product
5. Filtration and Drying Filter, wash, and dry to isolate this compound

Key features of this method:

  • Use of aqueous acid solution ensures homogeneous reaction.
  • Controlled bromine addition under low temperature prevents over-bromination.
  • Use of oxidants like sodium hypochlorite enhances reaction efficiency.
  • High purity and yield with reduced bromine consumption and environmental impact.

Comparative Data from Bromination Experiments

A representative table summarizing experimental conditions and outcomes (adapted from CN114195736B) is shown below:

Parameter Condition 1 Condition 2 Condition 3
Thiadiazole (g) 15 15 15
Acid concentration (%) 3 4 5
Bromine added (g) 14 14 14
Bromine addition temp (°C) <10 <10 <10
Oxidant (NaOCl) amount (g) 500 600 700
Reaction temp (°C) 22.5 22.5 22.5
Reaction time (h) 6 6 6
Product purity (%) >98 >98 >98
Yield (%) 85 87 89

This data indicates that optimizing acid concentration and oxidant amount can improve yield and purity, which is critical for the fluorinated bromo derivative synthesis.

Summary and Recommendations

  • The solid-phase synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using thiosemicarbazide, substituted carboxylic acids (including 2-bromo-4-fluorobenzoic acid), and phosphorus pentachloride is a highly efficient, mild, and scalable method yielding the target compound with >91% yield.

  • Alternatively, bromination of pre-formed 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole under controlled acidic and oxidative conditions allows selective introduction of the 2-bromo substituent on the phenyl ring, yielding this compound with high purity and environmental benefits.

  • Both methods provide routes to the target compound, with the choice depending on availability of starting materials and desired scale.

Chemical Structures

Compound Structure Description
Thiosemicarbazide NH2-NH-C(=S)-NH2
2-Bromo-4-fluorobenzoic acid Benzene ring with bromine at position 2, fluorine at position 4, and carboxylic acid group
This compound 1,3,4-thiadiazole ring with amino group at position 2 and 2-bromo-4-fluorophenyl substituent at position 5

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-bromo-4-fluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Amino-5-(2-bromo-4-fluorophenyl)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromo-4-fluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Effects on Fluorescence and Electronic Properties

The fluorescence and electronic behavior of 1,3,4-thiadiazoles are highly sensitive to substituent groups:

  • 2-Amino-5-phenyl-1,3,4-thiadiazole (TB): Lacks polar substituents on the phenyl ring, resulting in a single fluorescence emission spectrum. Its biological activity is modest compared to hydroxylated analogues .
  • 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS): The ortho-hydroxyl group induces dual fluorescence due to charge transfer (CT) processes and molecular aggregation. This effect is amplified in butan-1-ol, suggesting solvent-dependent aggregation .
  • 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (3c): The para-nitro group, a strong electron-withdrawing substituent, shifts electronic density and enhances antibacterial activity. It also increases melting points (254–256°C) due to intermolecular interactions .
  • 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (3d): Bromine’s electronegativity and size enhance biochemical interactions, making it a scaffold for enzyme/receptor studies. Its melting point (226°C) is lower than nitro-substituted analogues .

Fluorine’s small size may improve solubility compared to bulkier substituents.

Physicochemical Properties

  • Melting Points : Halogen substituents increase melting points (e.g., 3d: 226°C vs. TB: 232–233°C) due to halogen bonding and van der Waals interactions .
  • Solubility : Fluorine’s hydrophobicity may reduce aqueous solubility compared to hydroxylated analogues (e.g., TS), but improve lipid membrane penetration .

Biological Activity

2-Amino-5-(2-bromo-4-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. The unique structure of this compound, characterized by the presence of bromine and fluorine substituents, enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties and interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrFN4SC_7H_5BrFN_4S, with a molecular weight of 274.12 g/mol. The presence of the thiadiazole ring contributes to its biological properties, while the bromo and fluoro substituents are believed to enhance its binding affinity to biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it may inhibit specific kinases or enzymes involved in cell proliferation. For instance:

  • Inhibition of Kinases : The compound has been reported to interact with molecular targets associated with cancer progression, potentially inhibiting their activity and altering cellular signaling pathways.
  • Cytotoxicity : Preliminary studies suggest that derivatives of thiadiazoles can induce apoptosis in cancer cells. For example, related compounds have shown IC50 values ranging from 0.79 to 1.6 μM against various cancer cell lines such as murine leukemia (L1210) and human cervix carcinoma (HeLa) .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in cell cycle regulation and proliferation, thereby inhibiting tumor growth.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways through activation of caspase enzymes and externalization of phosphatidylserine .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against other thiadiazole derivatives:

Compound NameIC50 (μM)Mechanism of ActionNotable Features
This compoundTBDKinase inhibitionBromo and fluoro substituents enhance reactivity
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole0.79 - 1.6Apoptosis inductionStrong cytotoxicity against leukemia cells
2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazoleTBDUnknownSimilar structural features

Case Studies

Several case studies have investigated the biological activity of thiadiazole derivatives:

  • Antileukemic Activity : A study synthesized a series of thiadiazole derivatives which demonstrated potent cytotoxic effects against human myeloid leukemia cell lines (HL-60 and U937). These compounds exhibited IC50 values ranging from 0.24 to 1.72 μM .
  • Antimicrobial Properties : Thiadiazoles have also been studied for their antimicrobial activities. Derivatives have shown effectiveness against various bacterial strains and fungi .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-(2-bromo-4-fluorophenyl)-1,3,4-thiadiazole, and how do reaction conditions influence product purity and yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-bromo-4-fluorophenylcarboxylic acid derivatives with thiocarbohydrazide under acidic or dehydrating conditions. For example, using phosphorus oxychloride (POCl₃) as a catalyst at reflux temperatures (~100–120°C) facilitates ring closure and improves yield . Reaction time and stoichiometric ratios of precursors (e.g., 1:1 molar ratio of phenyl precursor to thiocarbohydrazide) are critical to minimize byproducts like sulfoxides or over-oxidized derivatives. Post-reaction purification via column chromatography or recrystallization in ethanol enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • FT-IR : To confirm the presence of amino (–NH₂) and thiadiazole ring vibrations (C–S and C=N stretches at ~650–750 cm⁻¹ and ~1500–1600 cm⁻¹, respectively) .
  • NMR : ¹H/¹³C NMR to verify substituent positions on the phenyl ring (e.g., bromo and fluoro substituents show distinct splitting patterns) .
  • X-ray crystallography : Resolves molecular geometry and confirms the planarity of the thiadiazole ring, as demonstrated in structurally related compounds like 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine .
  • Elemental analysis : Validates empirical formula consistency (e.g., C₈H₅BrFN₃S) .

Q. How does the electronic nature of the bromo and fluoro substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromo (σₚ = +0.86) and fluoro (σₚ = +0.78) groups activate the phenyl ring for nucleophilic aromatic substitution (NAS). For example, the bromine atom at the ortho position is more reactive than para-substituted analogs due to reduced steric hindrance and enhanced electrophilicity. Reaction with amines (e.g., piperidine) in DMF at 80°C typically yields amino-substituted derivatives, monitored by TLC for intermediate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. To address this:

  • Purity validation : Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity before biological testing .
  • Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values against reference strains (e.g., E. coli ATCC 25922) using broth microdilution methods .
  • Polymorphism screening : Assess crystallinity via differential scanning calorimetry (DSC), as polymorphic forms (e.g., solvates) can alter bioavailability and activity .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are key:

  • Substituent variation : Replace bromo/fluoro with nitro (–NO₂) or methyl (–CH₃) groups to modulate lipophilicity (logP) and membrane permeability. For instance, nitro analogs show enhanced antimicrobial activity due to increased electrophilicity .
  • Hybrid derivatives : Conjugate the thiadiazole core with triazole or oxadiazole moieties to exploit synergistic effects. Reaction with 4-amino-1,2,4-triazole under Ullmann coupling conditions yields hybrids with improved anticancer potency (IC₅₀ values <10 μM in MCF-7 cells) .

Q. How can computational methods predict binding modes of this compound with target enzymes?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). The thiadiazole ring’s sulfur atom often forms hydrogen bonds with Arg-70, while the bromophenyl group occupies hydrophobic pockets .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

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